molecular formula C18H18N2O5 B4502274 N-(2,4-dimethoxyphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide

N-(2,4-dimethoxyphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide

Cat. No.: B4502274
M. Wt: 342.3 g/mol
InChI Key: VHIKQZGKKDYOPY-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide is a useful research compound. Its molecular formula is C18H18N2O5 and its molecular weight is 342.3 g/mol. The purity is usually 95%.
The exact mass of the compound N-(2,4-dimethoxyphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide is 342.12157168 g/mol and the complexity rating of the compound is 652. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Cytotoxic Activity

A study by Deady et al. (2003) synthesized carboxamide derivatives of benzo[b][1,6]naphthyridines, showing significant cytotoxic activities against various cancer cell lines. These compounds, including N-(2,4-dimethoxyphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide derivatives, demonstrated potent cytotoxicity, with some having IC(50) values less than 10 nM, highlighting their potential in cancer therapy applications Deady et al., 2003.

Efficient Synthesis Techniques

Yermolayev et al. (2008) described an efficient synthesis method for N1-substituted 2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamides, highlighting the potential for creating analogues of well-known pharmaceuticals. This research underscores the versatility of these compounds in drug development processes Yermolayev et al., 2008.

Design and Structural Studies of Helical Oligoamides

Jiang et al. (2003) focused on the design, synthesis, and structural analysis of helical, quinoline-derived oligoamide foldamers. This research provides insights into the molecular design principles that could be applied in the development of novel materials or drugs Jiang et al., 2003.

Crystal Structure and DFT Studies

Polo-Cuadrado et al. (2021) detailed the crystal structure and theoretical analysis of N-(4-acetylphenyl)quinoline-3-carboxamide, providing foundational knowledge for understanding the molecular interactions and properties of similar carboxamide compounds Polo-Cuadrado et al., 2021.

Polymerization and Material Applications

Baek et al. (2003) explored the polymerization of quinoxaline-containing monomers, leading to hyperbranched aromatic polyamides with potential applications in high-temperature resin systems. This study showcases the utility of quinoxaline derivatives in developing new materials with enhanced thermal properties Baek et al., 2003.

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2,5-dioxo-1,6,7,8-tetrahydroquinoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O5/c1-24-10-6-7-14(16(8-10)25-2)20-18(23)12-9-11-13(19-17(12)22)4-3-5-15(11)21/h6-9H,3-5H2,1-2H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHIKQZGKKDYOPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2=CC3=C(CCCC3=O)NC2=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2,4-dimethoxyphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide
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N-(2,4-dimethoxyphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide
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N-(2,4-dimethoxyphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide
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N-(2,4-dimethoxyphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide
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N-(2,4-dimethoxyphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide
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N-(2,4-dimethoxyphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide

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